2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone
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Overview
Description
2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone typically involves the reaction of 2-trifluoromethylbenzaldehyde with acetone in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired propenone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and enzymes. The propenone moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-phenyl-propenone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Trifluoromethyl-1-phenyl-propenone: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness
2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone is unique due to the presence of both the trifluoromethyl and methyl groups, which confer distinct chemical properties, such as increased stability and lipophilicity. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H9F3O |
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Molecular Weight |
214.18 g/mol |
IUPAC Name |
2-methyl-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C11H9F3O/c1-7(2)10(15)8-5-3-4-6-9(8)11(12,13)14/h3-6H,1H2,2H3 |
InChI Key |
BYOFOXKXLQOYJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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